molecular formula C30H48O4 B1254628 Sumaresinol CAS No. 559-64-8

Sumaresinol

Cat. No. B1254628
CAS RN: 559-64-8
M. Wt: 472.7 g/mol
InChI Key: KLHSKTMVSOWVLD-WPDRYGPBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Sumaresinol involves innovative approaches. For instance, Syringaresinol, a compound with structural similarities, was synthesized from 2,6-dimethoxy-4-allylphenol using a tailored oxidase/peroxidase system. This one-pot conversion achieved an 81% yield, showcasing the efficiency of biocatalytic processes in organic synthesis (Habib, Trajkovic, & Fraaije, 2018). Similarly, renewable poly(hydroxy)urethanes from Syringaresinol were synthesized as a greener alternative to toxic materials, highlighting the potential of this compound derivatives in sustainable chemistry (Janvier, Ducrot, & Allais, 2017).

Molecular Structure Analysis

The molecular structure of this compound-related compounds has been a subject of detailed investigation. Studies like the one by Amaya and Hirao (2015) on Sumanene, a molecule with structural motifs related to this compound, offer insights into the unique bowl-shaped π-conjugated molecules and their synthesis and properties, contributing to our understanding of this compound's molecular framework (Amaya & Hirao, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been explored through various studies. For example, the optimization of laccase-catalyzed synthesis of Syringaresinol revealed its potential in polymer synthesis and its good thermal and antiradical activities, suggesting this compound's usefulness in creating materials with desirable properties (Jaufurally, Teixeira, Hollande, Allais, & Ducrot, 2016).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as thermal stability and glass transition temperatures, have been characterized in various studies. The renewable poly(hydroxy)urethanes derived from Syringaresinol displayed high molar mass, excellent thermal stabilities, and tunable glass transition temperatures, underscoring the material's versatility and potential for various applications (Janvier, Ducrot, & Allais, 2017).

Chemical Properties Analysis

The exploration of this compound's chemical properties through its derivatives has led to advancements in understanding its role in synthesizing new materials. The synthesis of (±)-Syringaresinol and its application in creating high-yield, chemically pure materials suitable for polymer synthesis are notable examples of the compound's chemical versatility and application potential (Jaufurally, Teixeira, Hollande, Allais, & Ducrot, 2016).

Scientific Research Applications

Chemical Constituents and Isolation

  • Isolation from Pterospermum heterophyllum: Chemical analysis of Pterospermum heterophyllum roots led to the isolation of several compounds, including sumaresinolic acid. This discovery was significant for the genus as compounds 2-7, including sumaresinolic acid, were isolated from this genus for the first time (Shi et al., 2008).
  • Extraction from Cephalomappa sinensis: A study on Cephalomappa sinensis roots identified 3β,6β-sumaresinolic acid among its isolated compounds. This was the first time these compounds were isolated from this species, highlighting the diversity of sources for sumaresinolic acid (Wen-li & Haofu, 2006).

Antibacterial Activity

  • Effectiveness Against Oral Pathogens: Triterpene acids like sumaresinolic acid, isolated from Miconia species, demonstrated activity against various oral pathogens, suggesting their potential as antiplaque and anticaries agents (Scalon Cunha et al., 2007).

Cardioprotective Potential

  • Syringaresinol in Diabetic Cardiomyopathy: Although not directly sumaresinol, syringaresinol, a related compound, was found to protect against diabetic cardiomyopathy by alleviating inflammation, fibrosis, and oxidative stress. This indicates a potential cardioprotective role for similar compounds (Li et al., 2020).

Inhibition of α-Glucosidase

  • Inhibition by Coffea Canephora Extract: An extract from Coffea canephora, which included sumaresinolic acid, showed significant α-glucosidase inhibitory activity. This suggests potential applications in managing diabetes (Hoang et al., 2021).

Effects on Bone Loss and Systemic Oxidative Status

  • Sumac Extract in Periodontitis: Sumac extract, containing sumaresinolic acid, impacted serum oxidative status and bone loss in experimental periodontitis, suggesting its role in bone health and systemic oxidative balance (Sağlam et al., 2015).

Antioxidant and Antimicrobial Properties

  • Bioactivities of Sumac Extracts: Sumac, from which sumaresinolic acid can be extracted, exhibits a range of bioactivities including antioxidant and antimicrobial properties. This broadens the scope of its applications in health and industry (Rayne & Mazza, 2007).

Potential in Diabetes Management

  • Effects on Glycemic Status and Antioxidant Capacity: Sumac, containing sumaresinolic acid, demonstrated effects on serum glycemic status and total antioxidant capacity in diabetic patients, highlighting its potential in diabetes management (Shidfar et al., 2014).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHSKTMVSOWVLD-WPDRYGPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204491
Record name Sumaresinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

559-64-8
Record name Sumaresinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sumaresinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUMARESINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLX0T88D9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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